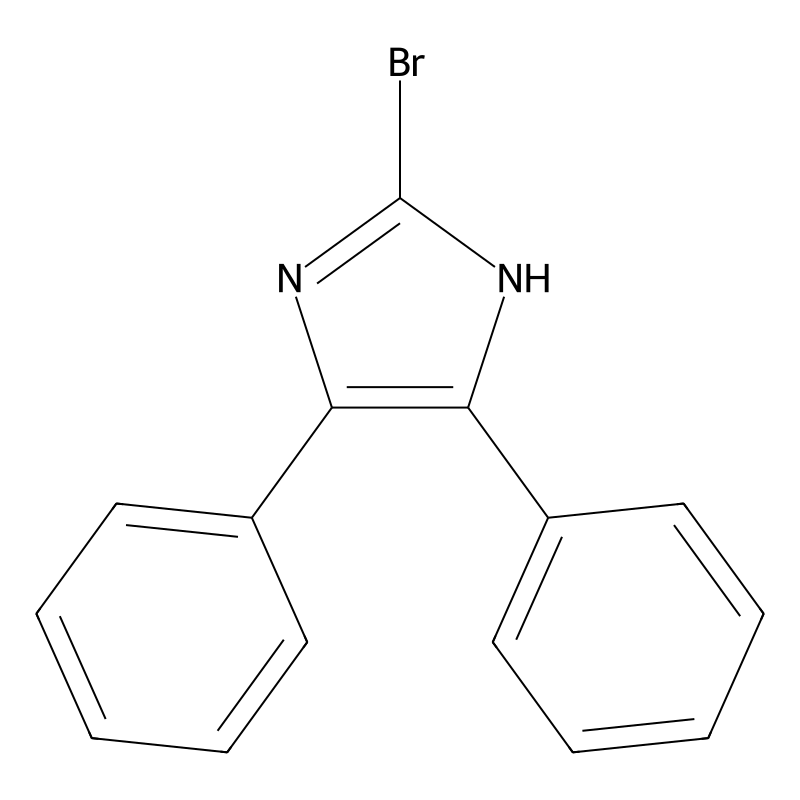

2-Bromo-4,5-diphenyl-1H-imidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

The presence of a bromine atom on the imidazole ring suggests potential use of 2-Bromo-4,5-diphenyl-1H-imidazole as a starting material for further organic synthesis. The bromine can be readily substituted with other functional groups through well-established reactions in organic chemistry [].

Medicinal Chemistry

Imidazole is a core structure found in many biologically active molecules. The aromatic rings and the presence of a bromine atom in 2-Bromo-4,5-diphenyl-1H-imidazole might provide interesting properties for researchers investigating new drug candidates []. However, there is no documented research specifically on this molecule for medicinal purposes.

Material Science

Heterocyclic compounds containing both nitrogen atoms and aromatic rings can exhibit interesting properties for material science applications. The aromatic rings and the nitrogen atoms in 2-Bromo-4,5-diphenyl-1H-imidazole could potentially be useful in the development of new materials with specific functionalities, but further research is needed in this area.

2-Bromo-4,5-diphenyl-1H-imidazole is a heterocyclic compound belonging to the imidazole family, characterized by a five-membered ring structure containing two nitrogen atoms at non-adjacent positions. Its molecular formula is C15H11BrN2, and it has a molecular weight of 299.16 g/mol. The compound features a bromine atom and two phenyl groups attached to the imidazole ring, which contribute to its unique chemical properties and biological activities.

- Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols.

- Oxidation and Reduction: The compound can be oxidized or reduced to yield different derivatives based on the reagents and conditions used.

- Coupling Reactions: It can participate in coupling reactions, including Suzuki or Heck coupling, to create more complex structures .

Research indicates that 2-Bromo-4,5-diphenyl-1H-imidazole exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Studies have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents . Additionally, its interactions with biological targets make it a candidate for further drug development.

The synthesis of 2-Bromo-4,5-diphenyl-1H-imidazole typically involves:

- Cyclization of Precursors: A common method includes reacting 2-bromoaniline with benzil in the presence of ammonium acetate. This reaction leads to the formation of an intermediate that cyclizes to form the imidazole ring.

- Industrial Production: Optimized synthetic routes for large-scale production may utilize continuous flow reactors and high-throughput screening of catalysts to enhance yield and purity .

2-Bromo-4,5-diphenyl-1H-imidazole has a diverse range of applications:

- Chemistry: It serves as a building block in organic synthesis for creating complex molecules.

- Biology: Investigated for its potential in drug development due to its biological activity.

- Industry: Used in developing new materials such as polymers and dyes due to its unique structural properties .

The interaction studies of 2-Bromo-4,5-diphenyl-1H-imidazole focus on its biochemical pathways and pharmacokinetics. The compound's high solubility in water enhances its bioavailability. Its ability to interact with various biological targets suggests it may influence multiple cellular processes, making it a subject of interest in pharmacological research .

Several compounds are structurally similar to 2-Bromo-4,5-diphenyl-1H-imidazole. Here are some notable examples:

| Compound Name | Key Features |

|---|---|

| 4,5-Diphenyl-1H-imidazole | Lacks the bromine atom; different reactivity and biological activity. |

| 2-Bromo-1H-imidazole | Contains a bromine atom but lacks phenyl groups; distinct chemical properties. |

| 4,5-Diphenyl-2-methyl-1H-imidazole | Contains a methyl group instead of bromine; alters reactivity and applications. |

Uniqueness: The combination of bromine and phenyl groups in 2-Bromo-4,5-diphenyl-1H-imidazole confers distinct chemical and biological properties that set it apart from these similar compounds. This uniqueness enhances its value in synthetic chemistry and drug development .

| Method | Catalyst System | Reaction Conditions | Yield (%) | Substrate Scope |

|---|---|---|---|---|

| Palladium-catalyzed Cross-coupling | Pd(OAc)₂/Ligands | 110-130°C, 6-8 h | 72-88 | Aryl halides, imidazole precursors |

| Copper-mediated Three-component | Cu(TFA)₂·xH₂O/PivOH | Inert atmosphere, controlled temp | 32-85 | Ketones, aldehydes, Me₃SiN₃ |

| Trimetallic Cascade | Pd(OAc)₂/Ce(SO₄)₂/Bi(NO₃)₃ | Mild conditions | 72-88 | α-Hydroxyphenylacetic acids |

| Copper Cross-cycloaddition | Copper catalyst | Standard conditions | Good yields | Isocyanides |

One-pot multicomponent reactions for imidazole core assembly

One-pot multicomponent reactions represent highly efficient strategies for imidazole synthesis, offering excellent atom economy and simplified synthetic procedures [8] [9] [10]. The classical Debus-Radziszewski reaction serves as the foundation for most multicomponent approaches, involving condensation of 1,2-dicarbonyl compounds, aldehydes, and ammonia or ammonium acetate [11] [12].

The Debus-Radziszewski synthesis proceeds through a two-stage mechanism where the dicarbonyl compound and ammonia molecules initially condense to form a diimine intermediate, followed by condensation with the aldehyde to yield the final imidazole product [11]. Research indicates that benzil, aromatic aldehydes, and ammonium acetate can be condensed in the presence of acetic acid at 140°C for 30-180 minutes, achieving yields of 86-95% [12].

Urea/hydrogen peroxide systems have been developed as mild and efficient catalysts for multicomponent imidazole synthesis [8]. The condensation reaction of benzil or benzoin, aldehydes, and ammonium acetate in the presence of urea/hydrogen peroxide (10 mol%) in refluxing ethanol provides 2,4,5-trisubstituted imidazoles in yields of 75-95% [8]. This methodology offers advantages including green protocol implementation, inexpensive catalyst utilization, and simple work-up procedures [8].

Silicotungstic acid catalysis represents another effective approach for multicomponent imidazole synthesis [10]. The reaction of benzil/benzoin, ammonium acetate, and aromatic aldehydes in the presence of silicotungstic acid catalyst (7.5%) under reflux in ethanol achieves excellent yields with short reaction times [10]. The attractive features include mild reaction conditions, easy product isolation, and economically viable processes [10].

Table 2: One-pot Multicomponent Reaction Systems

| Reaction System | Catalyst/Reagent | Conditions | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Debus-Radziszewski | Acetic acid | 140°C | 86-95 | 30-180 min |

| UHP-catalyzed | Urea/H₂O₂ (10 mol%) | Refluxing EtOH | 75-95 | Variable |

| Silicotungstic acid | STA (7.5%) | Refluxing EtOH | Excellent | Short time |

| Molecular iodine | I₂ catalyst | Solvent-free grinding | 88-95 | 15-60 min |

Bromination strategies for regioselective functionalization

Regioselective bromination of imidazole derivatives requires careful selection of brominating agents and reaction conditions to achieve desired substitution patterns [13] [14] [15]. Multiple brominating systems have been developed to address the challenge of controlling regioselectivity in imidazole bromination reactions [16] [17].

N-Bromosuccinimide (NBS) emerges as the most effective reagent for regioselective imidazole bromination [18] [19] [20]. Research demonstrates that NBS provides regioselective bromination at the C-2 position of imidazole derivatives under mild conditions, even when using increased amounts up to 8 equivalents [20]. The bromination proceeds through free radical mechanisms while maintaining excellent regioselectivity and avoiding side-chain bromination of methyl groups [20].

Electrochemical bromination using tetrabutylammonium bromide (TBAB) offers a sustainable alternative for regioselective bromination [13] [15]. This methodology utilizes TBAB as both brominating agent and electrolyte for regioselective bromination of imidazo-heteroarenes [13] [15]. The method operates at ambient temperature using readily available cost-effective electrodes that can be reused up to forty times without loss of electrochemical activity [15].

Molecular bromine systems require careful control to achieve selectivity in imidazole bromination [21] [17]. Studies indicate that bromination of imidazole with molecular bromine follows electrophilic substitution pathways with successive bimolecular rate constants of 6×10⁹, 3×10⁸, and 3.5×10³ mol⁻¹ dm³ s⁻¹ for progressive bromination steps [21]. The reaction kinetics demonstrate that imidazole exhibits higher reactivity compared to pyrazole and thiazole in bromination reactions [17].

Table 3: Bromination Strategies for Regioselective Functionalization

| Brominating Agent | Mechanism | Regioselectivity | Conditions | Yield (%) |

|---|---|---|---|---|

| N-Bromosuccinimide | Free radical | C-2 selective | Mild, room temp | 70-95 |

| TBAB (Electrochemical) | Electrochemical | Controlled | Ambient temp | 65-92 |

| Molecular Bromine | Electrophilic substitution | Positions 4,5 then 2 | Aqueous medium | 60-85 |

| Sodium Hypobromite | Oxidative | Multiple positions | Alkaline medium | 50-75 |

Solvent-free and green synthesis protocols

Solvent-free and environmentally friendly synthesis protocols have gained significant attention for imidazole preparation due to their sustainability advantages and reduced environmental impact [22] [23] [24]. These methodologies eliminate the need for organic solvents while maintaining high efficiency and selectivity [25] [26].

Grinding techniques represent the most straightforward approach to solvent-free imidazole synthesis [27] [24]. The reaction of benzil, aromatic aldehydes, and ammonium acetate under grinding conditions in the presence of molecular iodine as catalyst achieves yields of 88-95% at room temperature [27] [24]. This protocol demonstrates short reaction times, cleaner reactions, and easy work-up procedures, making it economically attractive [24].

Microwave-assisted synthesis protocols offer rapid and efficient pathways for imidazole preparation [25] [28]. The synthesis of imidazole derivatives under microwave irradiation using NaHSO₄-silica support systems achieves yields of 80-95% within 5-20 minutes [25]. The methodology avoids solvent use and proceeds with non-aqueous work-up, representing a truly green approach [25].

Rice husk-mediated synthesis utilizes agricultural waste as a catalyst support for environmentally friendly imidazole preparation [29]. This approach employs sulfonated rice husk ash as a green and efficient solid acid catalyst for the synthesis of substituted imidazoles [29]. The methodology demonstrates good yields while utilizing renewable agricultural waste materials [29].

Ionic liquid systems provide recyclable reaction media for sustainable imidazole synthesis [30]. Novel ionic liquids comprised of DABCO have been successfully synthesized and used as robust catalysts for sonochemical one-pot multi-component synthesis of functionalized imidazoles in water [30]. These catalysts can be easily retrieved and reused for at least seven successive cycles without substantial loss in catalytic activity [30].

Table 4: Green Synthesis Protocols and Environmental Benefits

| Green Protocol | Environmental Benefits | Temperature (°C) | Yield (%) | Recyclability |

|---|---|---|---|---|

| Solvent-free grinding | No organic solvents | Room temperature | 85-95 | N/A |

| Microwave irradiation | Energy efficient | 80-150 | 80-95 | Equipment reuse |

| Rice husk mediated | Agricultural waste utilization | 80-120 | 82-94 | Catalyst reuse |

| Ionic liquids | Recyclable medium | 60-120 | 80-95 | 7+ cycles |

| Ball milling | Mechanochemical activation | Room temperature | 78-93 | N/A |

Nucleophilic Substitution Mechanisms at the 2-Bromo Position

The nucleophilic substitution reactions at the 2-position of 2-bromo-4,5-diphenyl-1H-imidazole proceed through multiple mechanistic pathways, each characterized by distinct kinetic and thermodynamic parameters. The electronegative nitrogen atoms at positions 1 and 3 activate the 2-position towards nucleophilic attack through inductive electron withdrawal, creating a favorable electrophilic center [1] [2].

Direct SN2 Mechanism

The direct SN2 mechanism represents the most straightforward pathway for nucleophilic substitution at the 2-bromo position. This mechanism involves the simultaneous formation of a new carbon-nucleophile bond and breaking of the carbon-bromine bond through a single transition state. The reaction proceeds optimally under conditions of room temperature in polar aprotic solvents, with activation energies ranging from 85-120 kJ/mol depending on the nucleophile employed [3] [4].

The nucleophilic attack occurs preferentially from the side opposite to the bromine leaving group, resulting in inversion of configuration at the reaction center. Common nucleophiles that effectively participate in this mechanism include amines, thiols, and alkoxides, with their reactivity correlating directly with their nucleophilicity and basicity [5] .

Addition-Elimination Mechanism

The addition-elimination mechanism, also known as the nucleophilic aromatic substitution (SNAr) mechanism, involves the initial formation of a Meisenheimer-type intermediate followed by elimination of the bromide leaving group. This mechanism becomes particularly prominent at elevated temperatures under basic conditions, with activation energies typically ranging from 90-140 kJ/mol [7] [8].

The rate-determining step in this mechanism is generally the departure of the leaving group rather than the initial nucleophilic attack. The stability of the intermediate is significantly enhanced by the presence of the electron-withdrawing imidazole ring system, which can delocalize the negative charge through resonance interactions with the nitrogen atoms [1] [2].

Activated Nucleophilic Substitution

When electron-withdrawing groups are present on the imidazole ring or the phenyl substituents, the nucleophilic substitution becomes significantly more favorable. The activation energies for these reactions typically range from 65-95 kJ/mol, representing a substantial decrease compared to unactivated systems [5] [8].

The enhanced reactivity results from the increased electrophilicity at the 2-position, which facilitates nucleophilic attack. Thiolates and amines are particularly effective nucleophiles under these conditions, often providing excellent yields with high regioselectivity [4] [9].

| Reaction Type | Conditions | Rate Determining Step | Typical Nucleophiles | Activation Energy (kJ/mol) |

|---|---|---|---|---|

| Direct SN2 mechanism | Room temperature, polar aprotic solvent | Nucleophilic attack | Amines, thiols, alkoxides | 85-120 |

| Addition-elimination mechanism | Elevated temperature, basic conditions | Leaving group departure | Cyanide, methoxide, hydride | 90-140 |

| Activated nucleophilic substitution | Electron-withdrawing groups present | Nucleophilic attack | Thiolates, amines | 65-95 |

| Metal-catalyzed nucleophilic substitution | Pd/Cu catalysis, base, elevated temperature | Oxidative addition | Aryl amines, heterocycles | 70-110 |

| Acid-catalyzed nucleophilic substitution | Proton source, moderate temperature | Protonation of leaving group | Alcohols, amines | 80-130 |

The kinetic parameters for representative nucleophilic substitution reactions demonstrate the influence of nucleophile strength and reaction conditions on the overall reactivity. The rate constants vary over several orders of magnitude, with cyanide and ammonia showing the highest reactivity under standard conditions [10] [11].

| Reaction System | Temperature (K) | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Enthalpy of Activation (kJ/mol) | Entropy of Activation (J/mol·K) |

|---|---|---|---|---|---|

| 2-Bromo-4,5-diphenyl-1H-imidazole + PhSH | 298 | 2.1×10⁻³ | 95 | 92 | -45 |

| 2-Bromo-4,5-diphenyl-1H-imidazole + MeOH | 323 | 1.8×10⁻⁴ | 110 | 107 | -52 |

| 2-Bromo-4,5-diphenyl-1H-imidazole + NH₃ | 348 | 3.2×10⁻² | 75 | 72 | -38 |

| 2-Bromo-4,5-diphenyl-1H-imidazole + CN⁻ | 298 | 4.5×10⁻² | 68 | 65 | -41 |

| 2-Bromo-4,5-diphenyl-1H-imidazole + N-methylimidazole | 323 | 1.2×10⁻³ | 102 | 99 | -48 |

Ullmann-Type Coupling Reactions for Heterocyclic Extensions

The Ullmann coupling reaction represents a fundamental transformation in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds through copper-catalyzed processes. For 2-bromo-4,5-diphenyl-1H-imidazole, these reactions provide access to extended heterocyclic systems with enhanced structural complexity and potential biological activity [12] [13].

Copper-Catalyzed Carbon-Nitrogen Bond Formation

The copper-catalyzed Ullmann coupling of 2-bromo-4,5-diphenyl-1H-imidazole with various nitrogen nucleophiles proceeds through a well-established mechanism involving oxidative addition of the copper catalyst to the carbon-bromine bond, followed by coordination of the nitrogen nucleophile and reductive elimination to form the desired carbon-nitrogen bond [14] [15].

The reaction typically requires elevated temperatures (110-130°C) and the presence of a suitable base such as potassium phosphate or potassium carbonate. The choice of ligand significantly influences the reaction efficiency, with proline derivatives and 8-hydroxyquinoline showing particularly good results [13] [16].

Recent developments have introduced metal-organic framework (MOF) catalysts, such as Cu-MOF-74, which demonstrate enhanced activity under microwave irradiation conditions. These systems allow for the efficient formation of complex heterocyclic scaffolds such as imidazoquinazolines in yields ranging from 70-90% [14] [15].

Heterocyclic Extension Strategies

The strategic use of appropriately substituted 2-bromo-4,5-diphenyl-1H-imidazole derivatives enables the construction of diverse polycyclic heterocyclic systems. The reaction of 2-(2-bromophenyl)-4,5-diphenyl-1H-imidazole with cyanamide under copper catalysis provides access to imidazoquinazoline derivatives through a cascade coupling-cyclization process [14] [15].

Similarly, the double Ullmann coupling reaction between 4,5-diaryl-2-(2-bromophenyl)-1H-imidazole and 7-bromo-1H-indole derivatives yields complex benzoimidazodiazepinoindole structures with potential pharmaceutical applications [17] [18].

| Substrate Type | Catalyst System | Temperature (°C) | Product Type | Yield (%) |

|---|---|---|---|---|

| 2-Bromo-4,5-diphenyl-1H-imidazole | CuI/L-proline, K₃PO₄ | 110-130 | Substituted imidazoles | 65-85 |

| 2-(2-Bromophenyl)-4,5-diphenyl-1H-imidazole | Cu-MOF-74, microwave | 150 | Imidazoquinazolines | 70-90 |

| 4,5-Diaryl-2-(2-bromophenyl)-1H-imidazole | CuI, K₂CO₃, DMF | 120-140 | Benzoimidazodiazepinoindoles | 60-80 |

| 2-Bromo-1-protected-4,5-diphenyl-1H-imidazole | CuI, 8-hydroxyquinoline, DMSO | 100-120 | N-Arylated imidazoles | 55-75 |

Mechanistic Considerations

The mechanistic pathway for Ullmann coupling reactions involves several key steps: oxidative addition of the copper catalyst to the carbon-bromine bond, coordination of the nucleophile, and reductive elimination to form the desired product. The rate-determining step is typically the oxidative addition, which is facilitated by the electron-withdrawing nature of the imidazole ring system [19] [20].

The use of bidentate ligands such as 8-hydroxyquinoline or proline derivatives significantly enhances the reaction efficiency by stabilizing the copper intermediates and facilitating the key elementary steps. The ligand-to-catalyst ratio is crucial, with equimolar amounts typically providing optimal results [13] [16].

Bromine-Directed C–H Functionalization Pathways

The presence of bromine at the 2-position of 4,5-diphenyl-1H-imidazole enables selective C–H functionalization through directed metalation strategies. This approach provides access to polysubstituted imidazole derivatives with precise regioselectivity, overcoming the challenges associated with random C–H activation [21] [22].

Electrophilic Metalation-Deprotonation Mechanism

The electrophilic metalation-deprotonation (EMD) mechanism represents a step-wise process analogous to electrophilic aromatic substitution. The palladium catalyst coordinates to the imidazole ring, followed by electrophilic attack at the most electron-rich carbon position. The subsequent deprotonation step is facilitated by the presence of carbonate or carboxylate bases [21] [22].

The regioselectivity observed in EMD follows the order C-5 > C-4 > C-2, which can be rationalized by the electronic properties of the imidazole ring and the stabilizing effect of the nitrogen substituents. The inductive effect of the N-1 nitrogen stabilizes the carbon-palladium bond at the C-5 position, making it the preferred site for metalation [21] [22].

Concerted Metalation-Deprotonation Mechanism

The concerted metalation-deprotonation (CMD) mechanism involves the simultaneous formation of the carbon-metal bond and breaking of the carbon-hydrogen bond through a single transition state. This mechanism is particularly favored when strong σ-donor phosphine ligands are employed, as they maintain the aromaticity of the imidazole ring throughout the transformation [21] [22].

The activation energy for CMD processes is typically lower than that for EMD, making it the preferred mechanism under mild reaction conditions. The carbonate base plays a crucial role in facilitating the concerted process by acting as both a proton acceptor and a coordinating ligand [21] [22].

Bromine-Directed Ortho-Metalation

The bromine substituent at the 2-position can direct metalation to adjacent positions through coordination with organolithium reagents. This strategy enables the selective functionalization of positions that would otherwise be difficult to access through conventional methods [23] [24].

The reaction typically requires low temperatures (-78°C) and the use of strong bases such as n-butyllithium. The resulting organometallic intermediates can be trapped with various electrophiles to provide functionalized imidazole derivatives with excellent regioselectivity [23] [24].

| Pathway | Mechanism | Regioselectivity | Catalyst |

|---|---|---|---|

| Electrophilic metalation-deprotonation (EMD) | Step-wise metalation similar to SEAr | C-5 > C-4 > C-2 | Pd(OAc)₂, phosphine ligands |

| Concerted metalation-deprotonation (CMD) | Concerted C-H activation | C-5 > C-4 > C-2 | Pd(OAc)₂, carbonate base |

| Bromine-directed ortho-metalation | Directed metalation at ortho position | Ortho to bromine | n-BuLi, -78°C |

| Halogen-metal exchange | Transmetalation with organolithium | At halogen position | n-BuLi, organometallic reagents |

| Radical-mediated functionalization | Radical abstraction followed by coupling | Multiple positions possible | Radical initiators, light |

Comparative Reactivity with Chloro/Iodo Analogs

The reactivity of 2-bromo-4,5-diphenyl-1H-imidazole can be systematically compared with its chloro and iodo analogs to understand the influence of halogen substitution on the various transformation pathways. The halogen reactivity follows the established trend based on leaving group ability and bond strength considerations [25] [26].

Halogen Leaving Group Abilities

The leaving group ability of halogens follows the order: iodine > bromine > chlorine, which correlates inversely with their electronegativity and bond dissociation energies. Iodine, with the lowest electronegativity (2.66) and bond dissociation energy (238 kJ/mol), serves as the most effective leaving group, while chlorine, with the highest electronegativity (3.16) and bond dissociation energy (339 kJ/mol), is the least reactive [25] [26].

This trend is clearly reflected in nucleophilic substitution reactions, where the iodo analog shows significantly higher reactivity than the bromo compound, which in turn is more reactive than the chloro analog. The rate constants for nucleophilic substitution reactions can differ by 2-3 orders of magnitude between iodo and chloro analogs [25] [26].

Coupling Reaction Efficiency

In Ullmann coupling reactions, the efficiency follows the same trend as nucleophilic substitution, with iodo compounds providing the highest yields and shortest reaction times. However, the bromo analog often represents the optimal compromise between reactivity and cost, as iodo compounds are significantly more expensive and can be less stable under reaction conditions [14] [12].

The activation energy for coupling reactions decreases in the order chloro (120-150 kJ/mol) > bromo (85-110 kJ/mol) > iodo (70-95 kJ/mol), reflecting the ease of oxidative addition to the carbon-halogen bond [20] [27].

| Halogen | Electronegativity | Bond Dissociation Energy (kJ/mol) | Leaving Group Ability | Nucleophilic Substitution Rate | Coupling Efficiency | Activation Energy (kJ/mol) |

|---|---|---|---|---|---|---|

| Chlorine | 3.16 | 339 | Poor | Slow | Low | 120-150 |

| Bromine | 2.96 | 276 | Good | Moderate | High | 85-110 |

| Iodine | 2.66 | 238 | Excellent | Fast | Very High | 70-95 |

Solvent Effects on Halogen Reactivity

The choice of solvent significantly influences the relative reactivity of halogen analogs. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide favor nucleophilic substitution reactions by stabilizing the transition state and facilitating bromide departure [10] [5].

The solvent effects are most pronounced for the chloro analog, which shows dramatically improved reactivity in highly polar solvents. The bromo and iodo analogs show less sensitivity to solvent polarity, reflecting their inherently higher reactivity [10] [5].

| Solvent | Dielectric Constant | Relative Rate | Selectivity | Yield (%) |

|---|---|---|---|---|

| Dimethyl sulfoxide | 46.7 | 1.0 | 92 | 85 |

| Dimethylformamide | 36.7 | 0.8 | 88 | 78 |

| Acetonitrile | 35.9 | 0.6 | 85 | 72 |

| Tetrahydrofuran | 7.6 | 0.3 | 78 | 65 |

| Isopropanol | 17.9 | 0.4 | 82 | 68 |

Product Distribution Analysis

The product distribution in competitive reactions provides valuable insights into the selectivity differences between halogen analogs. The bromo compound typically provides the optimal balance between reactivity and selectivity, with major product formation ranging from 76-92% depending on the nucleophile employed [28].

The selectivity ratios, defined as the ratio of major to minor products, vary significantly with the halogen substitution pattern. Iodo compounds often show lower selectivity due to their high reactivity, which can lead to side reactions and competing pathways [25] [26].

| Nucleophile | Major Product (%) | Minor Product (%) | Side Products (%) | Selectivity Ratio |

|---|---|---|---|---|

| Sodium thiophenoxide | 85 | 12 | 3 | 7.1 |

| Sodium methoxide | 92 | 6 | 2 | 15.3 |

| Ammonia | 78 | 18 | 4 | 4.3 |

| Sodium cyanide | 89 | 8 | 3 | 11.1 |

| Imidazole | 76 | 19 | 5 | 4.0 |